molecular formula C14H16O2 B8487557 6-(4-Ethenylphenyl)hexane-2,4-dione CAS No. 59990-76-0

6-(4-Ethenylphenyl)hexane-2,4-dione

Cat. No.: B8487557
CAS No.: 59990-76-0
M. Wt: 216.27 g/mol
InChI Key: ZDAZQRDCCZDUSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Ethenylphenyl)hexane-2,4-dione is a useful research compound. Its molecular formula is C14H16O2 and its molecular weight is 216.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

59990-76-0

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

6-(4-ethenylphenyl)hexane-2,4-dione

InChI

InChI=1S/C14H16O2/c1-3-12-4-6-13(7-5-12)8-9-14(16)10-11(2)15/h3-7H,1,8-10H2,2H3

InChI Key

ZDAZQRDCCZDUSN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)CCC1=CC=C(C=C1)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

That is, 1.23 g (60% in oil) (31 mmol) of sodium hydride was weighed in a nitrogen atmosphere and 60 ml of dry tetrahydrofuran (hereinafter abbreviated as THF) was added thereto and the mixture was cooled to 0° C. in an ice bath. To the suspension was dripped a mixed solution of 2.5 g 124 mmol) of acetylacetone and 1 ml of hexamethyl phosphoric triamide to produce colorless precipitate. After stirring the mixture at 0° C. for 10 minutes, 17.5 ml (28 mmol) of a hexane solution (1.6 M) of n-butyllithium was dripped therein to dissolve the precipitate and the mixture was further stirred at 0° C. for 20 minutes. To the obtained pale yellow solution was dripped 4.0 g (26 mmol) of 4-vinylbenzyl chloride and the reaction mixture was warmed back to room temperature and stirred for 20 minutes. Then, dilute hydrochloric acid was added thereto to render the water layer acidic. The organic layer was washed with saturated sodium chloride solution and dried over magnesium sulfate, and the solvent was distilled off by using a rotary evaporator. The obtained reaction mixture was charged in a silica gel column and developed with a mixed solvent of hexane/dichloromethane (1:1 (by volume)) to separate a main product. Distilling off the solvent from the obtained solution afforded 3.0 g (14 mmol) of the objective 6-(4-vinylphenyl)-2,4-hexanedione as a brown liquid. Yield was 56%. Identification was performed by elementary analysis of C and H, and 1H-NMR.
Quantity
1.23 g
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reactant
Reaction Step One
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solvent
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60 mL
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reactant
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17.5 mL
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4 g
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reactant
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hexane dichloromethane
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1 mL
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